(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17774940
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO3 |
|---|---|
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1 |
| Standard InChI Key | CFVUJUZFZDSDQK-ZCFIWIBFSA-N |
| Isomeric SMILES | C#CCN1[C@H](CCC1=O)C(=O)O |
| Canonical SMILES | C#CCN1C(CCC1=O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid, reflects its stereochemistry (R-configuration at C2) and functional groups:
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Molecular formula: C₈H₉NO₃
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Key features:
Table 1: Structural comparison with analogs
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via:
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α-Amidoalkylation: Propargylamine reacts with pyrrolidin-2-one derivatives under Bronsted acid catalysis (e.g., HCl) to form the N-propargyl intermediate .
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Stereoselective alkylation: Lithium hexamethyldisilazide (LiHMDS) mediates the addition of tert-butyl bromoacetate to the lactam ring, yielding the (2R)-configured product .
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Deprotection: Trifluoroacetic acid (TFA) removes tert-butyl groups to generate the free carboxylic acid .
Key reaction conditions:
Industrial Methods
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Continuous flow reactors enhance scalability and yield (up to 90%) by optimizing residence time and temperature.
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Chiral chromatography ensures enantiomeric purity (>98% ee) for pharmaceutical applications.
Chemical Reactivity and Derivatives
Functional Group Transformations
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Propargyl group: Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles .
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Carboxylic acid: Forms esters (e.g., methyl ester) or amides via EDC/HOBt coupling .
Table 2: Common derivatives and applications
| Derivative | Application | Bioactivity (IC₅₀) |
|---|---|---|
| Methyl ester | Prodrug design | N/A |
| Boronic acid analog | Protease inhibition | 31 nM (FAP) |
| 4-Fluoro-pyrrolidine | Anticancer agents | 20 nM (FAP) |
Biological Activities
Enzyme Inhibition
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Fibroblast activation protein (FAP): IC₅₀ = 20–73 nM, with selectivity over DPP-IV (>100 μM) .
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Caspase-1: Analogous derivatives (e.g., VX-765) show sub-nanomolar activity.
Antimicrobial and Anticancer Properties
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Antimicrobial: Active against methicillin-resistant Staphylococcus aureus (MRSA) (MIC < 32 µg/mL) .
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Anticancer: Reduces A549 lung adenocarcinoma cell viability to 66% at 10 µM.
Applications in Drug Development
Medicinal Chemistry
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FAP inhibitors: Used in cancer therapy to modulate tumor microenvironment .
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Boronic acid derivatives: Investigated for protease-targeted therapies .
Industrial Uses
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